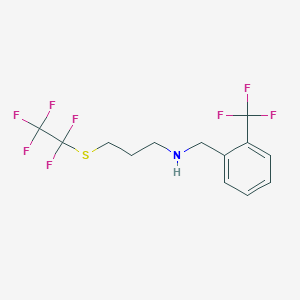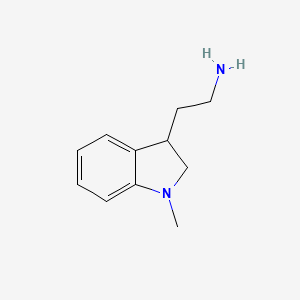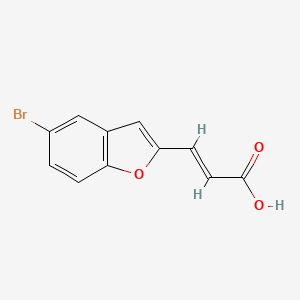
(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine is a complex organic compound characterized by the presence of both pentafluoroethyl and trifluoromethyl groups. These fluorinated groups impart unique chemical properties, making the compound of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromopropylamine and 2-trifluoromethylbenzyl chloride.
Nucleophilic Substitution: The first step involves a nucleophilic substitution reaction where 3-bromopropylamine reacts with pentafluoroethylthiol in the presence of a base like sodium hydride to form 3-(pentafluoroethylsulfanyl)propylamine.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with 2-trifluoromethylbenzyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality final products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Derivatives with different functional groups replacing the fluorinated groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique fluorinated groups make it valuable in the development of novel materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of fluorinated groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways involving sulfur and fluorine atoms.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups can enhance binding affinity and selectivity, leading to specific biological effects. The compound may modulate signaling pathways and metabolic processes through its interactions with key molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Pentafluoroethylsulfanyl-propyl)-(2-chloromethyl-benzyl)-amine
- (3-Pentafluoroethylsulfanyl-propyl)-(2-methyl-benzyl)-amine
- (3-Pentafluoroethylsulfanyl-propyl)-(2-fluoromethyl-benzyl)-amine
Uniqueness
Compared to similar compounds, (3-Pentafluoroethylsulfanyl-propyl)-(2-trifluoromethyl-benzyl)-amine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups. These groups impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making the compound particularly valuable in various applications.
Propriétés
Formule moléculaire |
C13H13F8NS |
|---|---|
Poids moléculaire |
367.30 g/mol |
Nom IUPAC |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C13H13F8NS/c14-11(15,16)10-5-2-1-4-9(10)8-22-6-3-7-23-13(20,21)12(17,18)19/h1-2,4-5,22H,3,6-8H2 |
Clé InChI |
OJYNJXOBLHODDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Thiazolecarboxylic acid, 2-[2-[4-(1,1-dimethylpropyl)phenoxy]ethyl]-4-methyl-](/img/structure/B12118806.png)
![(E)-3-[(3-chlorophenyl)iminomethyl]-4-hydroxypent-3-en-2-one](/img/structure/B12118820.png)
![Ethyl 4,5-dimethyl-2-{[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12118821.png)




![2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12118845.png)


![2-hydroxy-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12118855.png)


